2-Pyrrolidin-3-yl-thiazole hydrochloride
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Overview
Description
2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE is a compound that features a pyrrolidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE typically involves the construction of the pyrrolidine ring followed by the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also feature a pyrrolidine ring and are known for their biological activities.
Pyrrolidine-2-one: Another similar compound with a pyrrolidine ring, used in various medicinal applications.
Pyrrolidine-2,5-diones: These compounds have a similar structure and are studied for their potential therapeutic uses.
Uniqueness
2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE is unique due to the presence of both pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H11ClN2S |
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Molecular Weight |
190.69 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C7H10N2S.ClH/c1-2-8-5-6(1)7-9-3-4-10-7;/h3-4,6,8H,1-2,5H2;1H |
InChI Key |
RAMBVSRXLMRDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=CS2.Cl |
Origin of Product |
United States |
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